1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as CP-945,598, is a chemical compound that has been studied for its potential use as a therapeutic agent. This molecule belongs to the class of purine derivatives, which have been shown to have a wide range of biological activities. In
Scientific Research Applications
Receptor Affinity and Psychotropic Activity
- Background : A study on 8-aminoalkyl derivatives of purine-2,6-dione, including the specific chemical , aimed to explore their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) with possible psychotropic effects (Chłoń-Rzepa et al., 2013).
- Methods : Radioligand binding assays determined the affinity and selectivity of the compounds. In vivo models tested their functional activity at 5-HT1A and 5-HT2A receptors, evaluating antidepressant and anxiolytic properties.
- Results : Selected compounds showed antidepressant-like and anxiolytic-like activities in mice, suggesting the benefit of mixed 5-HT receptor ligands over specific 5-HT1A/5-HT7 agents.
Antiasthmatic Activity
- Objective : Another study synthesized 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to assess their antiasthmatic activity, with xanthene derivatives known for vasodilatory activities (Bhatia et al., 2016).
- Methodology : The key intermediate was synthesized and treated with various aromatic amines. The compounds were screened for pulmonary vasodilator activity.
- Outcome : Some compounds showed significant activity, suggesting potential as anti-asthmatic agents.
Serotonin and Dopamine Receptor Affinity
- Research : A study on N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione examined their affinity for serotonin (5-HT6, 5-HT7) and dopamine D2 receptors (Żmudzki et al., 2015).
- Findings : The study identified potent dual 5-HT6/D2 receptors ligands, offering insights into structural features responsible for receptor affinity.
Antihistaminic Activity
- Research Focus : A series of derivatives was synthesized and evaluated for antihistaminic activity, with some showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-15-16(21-18(22)24-10-6-3-7-11-24)23(2)19(27)25(17(15)26)12-13-8-4-5-9-14(13)20/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCLHQYVKAUWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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